REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH3:2].[Br:15]Br>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([Br:15])[CH:8]=1)[CH3:2]
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Name
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|
Quantity
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0.59 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.5 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
solvent is evaporated
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Type
|
CUSTOM
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Details
|
purified by column chromatography on silica gel giving the title compound (0.6 g)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(COC1=CC(=C(C=C1)O)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |